(7Z)-3-(4-chlorophenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
(7Z)-3-(4-CHLOROPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolotriazines. This compound is characterized by the presence of a chlorophenyl group and a nitrophenyl group, which are linked through a thiazolotriazine core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-(4-CHLOROPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-nitrobenzylidene in the presence of a base, followed by cyclization with thiosemicarbazide under acidic conditions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(7Z)-3-(4-CHLOROPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylamine derivatives, and various substituted phenyl derivatives. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
(7Z)-3-(4-CHLOROPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (7Z)-3-(4-CHLOROPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(7Z)-3-(4-CHLOROPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its specific structural features, such as the combination of chlorophenyl and nitrophenyl groups linked through a thiazolotriazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H13ClN4O3S |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
(7Z)-3-(4-chlorophenyl)-7-[(4-nitrophenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H13ClN4O3S/c19-13-3-7-14(8-4-13)21-10-20-18-22(11-21)17(24)16(27-18)9-12-1-5-15(6-2-12)23(25)26/h1-9H,10-11H2/b16-9- |
InChI Key |
OWYUTFOWJREFMA-SXGWCWSVSA-N |
Isomeric SMILES |
C1N=C2N(CN1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/S2 |
Canonical SMILES |
C1N=C2N(CN1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2 |
Origin of Product |
United States |
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